molecular formula C13H16Cl2N2O2S B14398421 N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide CAS No. 88314-30-1

N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide

Cat. No.: B14398421
CAS No.: 88314-30-1
M. Wt: 335.2 g/mol
InChI Key: WXGCPAXODKITSI-UHFFFAOYSA-N
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Description

N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide is a chemical compound with the molecular formula C13H16Cl2N2O2S It is known for its unique structure, which includes a methanesulfonamide group attached to a phenyl ring substituted with a bis(3-chloroprop-2-en-1-yl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloroprop-2-en-1-amine and 3-nitrobenzenesulfonamide.

    Reduction: The nitro group in 3-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Substitution Reaction: The resulting 3-aminobenzenesulfonamide is then reacted with 3-chloroprop-2-en-1-amine in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylmethanesulfonamide derivatives.

Scientific Research Applications

N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.

    N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}benzenesulfonamide: Similar structure but with a benzenesulfonamide group.

Uniqueness

N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

88314-30-1

Molecular Formula

C13H16Cl2N2O2S

Molecular Weight

335.2 g/mol

IUPAC Name

N-[3-[bis(3-chloroprop-2-enyl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C13H16Cl2N2O2S/c1-20(18,19)16-12-5-2-6-13(11-12)17(9-3-7-14)10-4-8-15/h2-8,11,16H,9-10H2,1H3

InChI Key

WXGCPAXODKITSI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)N(CC=CCl)CC=CCl

Origin of Product

United States

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